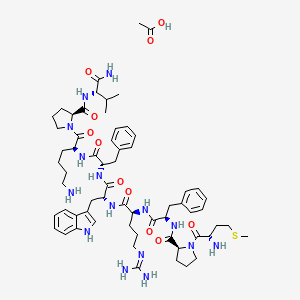
Ac-D-Ser-Asp-D-Lys-D-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Ser-Asp-D-Lys-D-Pro-OH is a synthetic tetrapeptide composed of acetylated serine, aspartic acid, lysine, and proline. This compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and antifibrotic properties. It is known to stimulate the production of growth factor β1 and collagen, which may be attributed to its ability to bind to toll-like receptor 4 (TLR4) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser-Asp-D-Lys-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The following steps outline the synthesis:
-
Fmoc-Pro-Resin Preparation:
- The resin is treated with Fmoc-Pro-OH and a coupling reagent such as HBTU in the presence of a base like DIEA.
- The Fmoc group is then removed using a solution of piperidine in DMF.
-
Sequential Addition of Amino Acids:
- Each subsequent amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Ser(tBu)-OH) is coupled to the growing peptide chain using similar coupling reagents and deprotection steps.
-
Acetylation:
- The N-terminal serine is acetylated using acetic anhydride in the presence of a base.
-
Cleavage and Purification:
- The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
- The crude peptide is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
Ac-D-Ser-Asp-D-Lys-D-Pro-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and interaction with receptors like TLR4.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mechanism of Action
The mechanism of action of Ac-D-Ser-Asp-D-Lys-D-Pro-OH involves its interaction with specific molecular targets and pathways:
Binding to TLR4: The peptide binds to toll-like receptor 4, leading to the activation of downstream signaling pathways.
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α.
Stimulation of Growth Factor Production: The peptide stimulates the production of growth factor β1 and collagen, contributing to its antifibrotic effects
Comparison with Similar Compounds
Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A similar tetrapeptide with known anti-inflammatory and antifibrotic properties.
Thymosin β4 (Tβ4): A larger peptide from which Ac-SDKP is derived, involved in wound healing and tissue regeneration.
Uniqueness:
Properties
Molecular Formula |
C20H33N5O9 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m1/s1 |
InChI Key |
HJDRXEQUFWLOGJ-LXTVHRRPSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)

![(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate](/img/structure/B10799726.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799741.png)
![2-[[3,4-dihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799742.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799765.png)
